Physicochemical Profiling and Synthetic Methodologies of 2-(3-Phenylthiophen-2-yl)acetic Acid
Physicochemical Profiling and Synthetic Methodologies of 2-(3-Phenylthiophen-2-yl)acetic Acid
Prepared by: Senior Application Scientist Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Executive Summary
In modern drug discovery, the strategic use of bioisosterism is fundamental to optimizing the pharmacokinetic and pharmacodynamic profiles of lead compounds. 2-(3-phenylthiophen-2-yl)acetic acid (CAS: 62403-84-3) serves as a highly versatile, privileged building block in medicinal chemistry. By replacing a traditional phenyl ring with a thiophene moiety, chemists can subtly alter a molecule's lipophilicity, metabolic stability, and three-dimensional conformation without drastically changing its steric bulk.
This technical whitepaper provides an authoritative, in-depth guide to the physicochemical properties, synthetic methodologies, and analytical characterization of 2-(3-phenylthiophen-2-yl)acetic acid, ensuring that drug development professionals can seamlessly integrate this intermediate into their discovery pipelines.
Physicochemical Profiling & ADME Implications
Understanding the physicochemical properties of a building block is critical for predicting the behavior of the final active pharmaceutical ingredient (API). The properties of 2-(3-phenylthiophen-2-yl)acetic acid are summarized in Table 1.
Table 1: Quantitative Physicochemical Data
| Property | Value | Causality & Implication for Drug Design |
| CAS Number | 62403-84-3 | Unique database identifier for procurement and literature tracking. |
| Molecular Formula | C₁₂H₁₀O₂S | Indicates a lipophilic core (phenyl + thiophene) with a polar head (-COOH). |
| Molecular Weight | 218.27 g/mol | Low molecular weight provides ample "budget" for further derivatization while remaining strictly within Lipinski's Rule of 5. |
| Exact Mass | 218.04015 Da | Crucial for high-resolution mass spectrometry (HRMS) validation[1]. |
| LogP (Estimated) | ~3.2 | Balances aqueous solubility with lipid membrane permeability, ideal for oral absorption. |
| pKa (Carboxylic Acid) | ~4.1 | Causality: At physiological pH (7.4), the molecule is >99% ionized. This restricts passive blood-brain barrier (BBB) penetration but enables strong electrostatic interactions with target protein residues (e.g., kinase hinge regions). |
| Topological Polar Surface Area | 37.3 Ų | Excellent for oral bioavailability; well below the 140 Ų threshold for poor absorption. |
| H-Bond Donors / Acceptors | 1 / 2 | The single donor (-OH) and two acceptors (=O, -OH) facilitate specific target binding without incurring a high desolvation penalty. |
Pharmacological Applications & Target Binding
Thiophene-acetic acid derivatives are cornerstone intermediates in the synthesis of various therapeutic agents. They are prominently featured in the development of Receptor Tyrosine Kinase (RTK) inhibitors and Protein Farnesyltransferase inhibitors .
For instance, structural analogs derived from thiophene precursors have been successfully elaborated into thienopyrimidine ureas, which act as potent, multitargeted inhibitors of the Kinase Insert Domain-Containing Receptor (KDR/VEGFR2)[2]. Additionally, thiophene-containing substrates are recognized by human protein farnesyltransferase (EC 2.5.1.58), a zinc metalloenzyme critical for the prenylation of Ras proteins in oncology targets[3].
Figure 1: Mechanism of action for thiophene-based inhibitors targeting the VEGFR2 signaling pathway.
Chemical Synthesis & Reactivity
To ensure high yield and purity, the synthesis of 2-(3-phenylthiophen-2-yl)acetic acid is best achieved via a three-step Suzuki-Miyaura cross-coupling sequence starting from commercially available 2-(3-bromothiophen-2-yl)acetic acid[4].
Step-by-Step Synthetic Protocol
Step 1: Esterification (Protection)
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Procedure: Dissolve 2-(3-bromothiophen-2-yl)acetic acid (1.0 eq) in anhydrous methanol. Add a catalytic amount of concentrated H₂SO₄. Reflux for 4 hours. Concentrate and extract with Ethyl Acetate/H₂O.
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Causality: The free carboxylic acid must be protected as a methyl ester. If left unprotected, the acidic proton can quench the active palladium(0) catalyst or interfere with the transmetalation step during the subsequent cross-coupling.
Step 2: Suzuki-Miyaura Cross-Coupling
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Procedure: In a Schlenk flask, combine the methyl ester (1.0 eq), phenylboronic acid (1.2 eq), K₂CO₃ (2.5 eq), and Pd(dppf)Cl₂ (0.05 eq). Degas the system. Add a degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v). Heat at 90°C for 12 hours.
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Causality:
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Catalyst Choice: Pd(dppf)Cl₂ is utilized because the bidentate dppf ligand enforces a cis-geometry on the palladium center, which accelerates the rate-limiting reductive elimination step and prevents unwanted homocoupling[4].
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Solvent Choice: The biphasic Dioxane/H₂O system ensures the solubility of both the organic electrophile and the inorganic base. The base (K₂CO₃) is mechanistically required to coordinate with the boronic acid, forming a nucleophilic boronate complex essential for transmetalation.
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Step 3: Saponification (Deprotection)
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Procedure: Dissolve the coupled ester in THF/H₂O (1:1). Add LiOH·H₂O (3.0 eq) and stir at room temperature for 4 hours. Acidify with 1M HCl to pH 2. Extract the precipitated product with Dichloromethane.
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Causality: LiOH is preferred over NaOH/KOH as it provides milder hydrolysis conditions, minimizing the risk of side reactions or ring-opening of sensitive heterocycles.
Figure 2: Three-step synthetic workflow for 2-(3-phenylthiophen-2-yl)acetic acid.
Analytical Characterization Protocol
A self-validating analytical system is required to confirm the identity and purity of the synthesized batch before it is released for biological screening.
High-Performance Liquid Chromatography (HPLC-UV)
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Column: Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm).
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Mobile Phase A: 0.1% Formic Acid in Milli-Q Water.
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Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
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Gradient: 10% B to 90% B over 15 minutes.
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Detection: UV at 254 nm.
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Causality: The addition of 0.1% Formic Acid lowers the mobile phase pH to ~2.7. Because this is more than one pH unit below the molecule's pKa (~4.1), it ensures the carboxylic acid remains fully protonated. If the pH were neutral, the ionized carboxylate would elute too early (near the void volume) and exhibit severe peak tailing.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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Solvent: DMSO-d₆.
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Expected Signals:
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A broad singlet at >12.0 ppm corresponding to the highly deshielded carboxylic acid proton (-COOH).
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A sharp singlet integrating to 2H around 3.6–3.8 ppm, corresponding to the isolated methylene bridge (-CH₂-) of the acetic acid moiety.
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Multiplets in the 7.0–7.6 ppm range integrating to 7H (5 from the phenyl ring, 2 from the thiophene ring).
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Figure 3: Self-validating analytical workflow for compound characterization and batch release.
